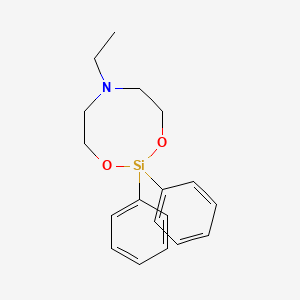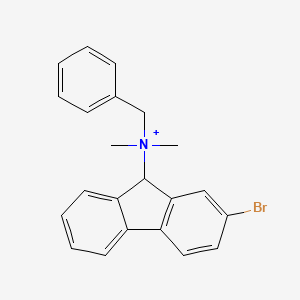
Benzyl-(2-bromo-9H-fluoren-9-YL)-dimethyl-azanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl-(2-bromo-9H-fluoren-9-YL)-dimethyl-azanium is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a benzyl group, a brominated fluorenyl moiety, and a dimethyl-azanium group, making it a subject of interest in organic chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl-(2-bromo-9H-fluoren-9-YL)-dimethyl-azanium typically involves multi-step organic reactions The process begins with the bromination of fluorene to introduce the bromo group at the 2-position This is followed by the formation of the fluorenyl moiety, which is then coupled with a benzyl group
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl-(2-bromo-9H-fluoren-9-YL)-dimethyl-azanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of the bromo group or the reduction of the azanium group.
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield fluorenone derivatives, while substitution reactions can produce a variety of substituted fluorenyl compounds.
Wissenschaftliche Forschungsanwendungen
Benzyl-(2-bromo-9H-fluoren-9-YL)-dimethyl-azanium has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Wirkmechanismus
The mechanism of action of Benzyl-(2-bromo-9H-fluoren-9-YL)-dimethyl-azanium involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzyl-(2-chloro-9H-fluoren-9-YL)-dimethyl-azanium
- Benzyl-(2-iodo-9H-fluoren-9-YL)-dimethyl-azanium
- Benzyl-(2-fluoro-9H-fluoren-9-YL)-dimethyl-azanium
Uniqueness
Benzyl-(2-bromo-9H-fluoren-9-YL)-dimethyl-azanium is unique due to the presence of the bromo group, which imparts distinct reactivity and properties compared to its chloro, iodo, and fluoro analogs. This uniqueness makes it a valuable compound for specific applications where the bromo group plays a crucial role in the desired chemical or biological activity.
Eigenschaften
CAS-Nummer |
71740-38-0 |
|---|---|
Molekularformel |
C22H21BrN+ |
Molekulargewicht |
379.3 g/mol |
IUPAC-Name |
benzyl-(2-bromo-9H-fluoren-9-yl)-dimethylazanium |
InChI |
InChI=1S/C22H21BrN/c1-24(2,15-16-8-4-3-5-9-16)22-20-11-7-6-10-18(20)19-13-12-17(23)14-21(19)22/h3-14,22H,15H2,1-2H3/q+1 |
InChI-Schlüssel |
FBPKKCQGNXXYGA-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+](C)(CC1=CC=CC=C1)C2C3=CC=CC=C3C4=C2C=C(C=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(8S,10S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one;hydrochloride](/img/structure/B14461396.png)

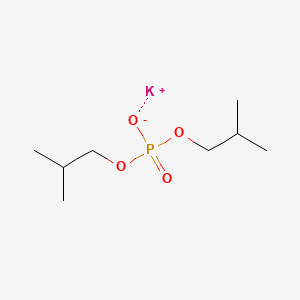


![5-Hydroxy-4-oxo-3-[2-(1H-pyrazol-5-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14461440.png)

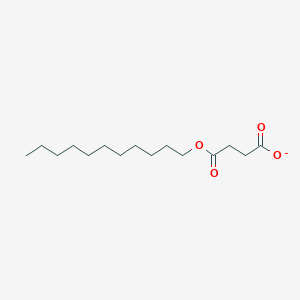
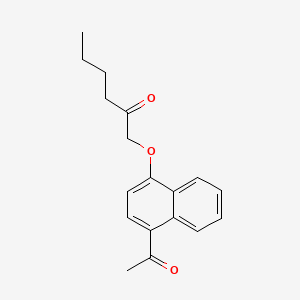
![Tetradecanamide, N-[3-(4-morpholinyl)propyl]-](/img/structure/B14461459.png)


![N-{4-[(2-Chlorophenyl)methoxy]-2-nitrophenyl}acetamide](/img/structure/B14461492.png)
